molecular formula C15H16N2O4 B13389788 3-(1H-indol-3-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid

3-(1H-indol-3-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid

Cat. No.: B13389788
M. Wt: 288.30 g/mol
InChI Key: LAGUHCRPQDBLGF-UHFFFAOYSA-N
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Description

Aloc-Trp-OH, also known as allyloxycarbonyl-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its protective properties, which help prevent unwanted side reactions during the synthesis process. The allyloxycarbonyl group is used to protect the indole moiety of tryptophan, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aloc-Trp-OH typically involves the protection of the tryptophan’s indole moiety with an allyloxycarbonyl group. This can be achieved through the reaction of tryptophan with allyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of Aloc-Trp-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesis systems are often employed to streamline the process. These systems use solid-phase peptide synthesis techniques, where the protected amino acids are sequentially added to a growing peptide chain anchored to a solid resin .

Mechanism of Action

The primary mechanism of action of Aloc-Trp-OH involves the protection of the tryptophan’s indole moiety during peptide synthesis. The allyloxycarbonyl group prevents unwanted side reactions, ensuring the integrity of the peptide chain. The deprotection step, typically involving palladium-catalyzed hydrogenation, restores the free tryptophan residue, allowing it to participate in further reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-(prop-2-enoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H16N2O4/c1-2-7-21-15(20)17-13(14(18)19)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,9,13,16H,1,7-8H2,(H,17,20)(H,18,19)

InChI Key

LAGUHCRPQDBLGF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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